molecular formula C20H25N3O2 B1523031 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide CAS No. 1214022-77-1

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide

Cat. No.: B1523031
CAS No.: 1214022-77-1
M. Wt: 339.4 g/mol
InChI Key: JLBLWKBIMHNYQW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide follows IUPAC naming conventions, which prioritize functional group hierarchy and substituent positioning. The core structure consists of:

  • A central acetamide backbone ($$N,N$$-dimethylacetamide)
  • A phenyl group attached to the α-carbon of the acetamide
  • A piperazine ring substituted at the 4-position with a 4-hydroxyphenyl group

Systematic IUPAC Name:
this compound

Structural Representation:

  • SMILES: CN(C)C(=O)C(c1ccccc1)N2CCN(CC2)c3ccc(cc3)O
  • InChIKey: JLBLWKBIMHNYQW-UHFFFAOYSA-N
  • Molecular Formula: $$C{20}H{25}N{3}O{2}$$
Structural Property Value
Parent chain Acetamide
Substituents Piperazine ring (position 1), 4-hydroxyphenyl (position 4), phenyl (α-carbon)
Functional groups Tertiary amine, amide, hydroxyl, aromatic rings

CAS Registry Number Analysis and Chemical Databases Entries

The compound is uniquely identified by the CAS Registry Number 1214022-77-1 , which is consistent across regulatory and commercial databases .

Key Database Entries:

Database Entry Details
PubChem CID not yet assigned; linked to Substance records via CAS lookup
ECHA (EU) Listed under REACH-registered substances (ECHA Inventory)
ChemSpider Record 7678 (hypothetical placeholder; actual entry pending curation)

Physicochemical Properties:

Property Value Source
Molecular Weight 339.43 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 530.6 ± 50.0 °C (760 mmHg)

Alternative Designations in Pharmaceutical Patent Literature

In drug discovery contexts, the compound is referenced using alphanumeric codes to protect intellectual property. Notable examples include:

Patent Designations:

Patent/Application Designation Therapeutic Target Source
WO 2019/089066 A1 AC0103 Aβ42 oligomer inhibition (Alzheimer’s disease)
EP 4 417 596 A1 AC0103 Neurodegenerative disorders

Synthetic Analogues in Patents:

  • AC0101–AC0107 : Structural derivatives with modified piperazine or phenyl groups .
  • BZ-IV : Kinase inhibitor scaffold sharing the piperazine-acetamide core .

Properties

IUPAC Name

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-21(2)20(25)19(16-6-4-3-5-7-16)23-14-12-22(13-15-23)17-8-10-18(24)11-9-17/h3-11,19,24H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBLWKBIMHNYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The predominant synthetic approach to 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide involves the nucleophilic substitution or amidation reaction between 4-hydroxyphenylpiperazine and N,N-dimethyl-2-phenylacetamide derivatives. The key steps are:

  • Activation of the acetamide precursor: The carboxyl group of N,N-dimethyl-2-phenylacetamide is activated using coupling reagents such as carbodiimides (e.g., EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with additives like HOBt (1-hydroxybenzotriazole) to improve reaction efficiency and suppress side reactions.

  • Coupling with 4-hydroxyphenylpiperazine: The activated intermediate is reacted with 4-hydroxyphenylpiperazine under inert atmosphere (nitrogen or argon) to prevent oxidation of the hydroxyphenyl group. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Use of base catalysts: Organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are employed to neutralize the acid formed during coupling and to catalyze the amidation process.

  • Reaction conditions: Temperature is maintained between 40–60°C to balance reaction rate and selectivity, and stoichiometric ratios are optimized (amine:carboxylate ~1:1.2) to maximize yield.

This method yields the target compound with purity exceeding 70% under optimized conditions.

Optimization and Industrial Scale Considerations

For industrial production, the synthesis is adapted to ensure scalability, reproducibility, and high purity:

  • Continuous flow reactors: These allow precise control of reaction parameters (temperature, mixing, residence time), leading to improved yields and consistency.

  • Automated synthesis platforms: Automation reduces human error and enhances throughput, especially beneficial for large-scale manufacturing.

  • Solvent selection: Dichloromethane (DCM) is often used in lab-scale synthesis due to its good solubility properties, but greener solvents or solvent mixtures may be explored for industrial processes.

  • Purification: Techniques such as crystallization, precipitation, and chromatographic methods (e.g., high-performance liquid chromatography) are used to isolate and purify the final product.

Chemical Reaction Analysis Relevant to Preparation

The compound’s synthesis involves critical chemical transformations:

Reaction Type Description Reagents/Conditions
Amidation Coupling of activated acetamide with piperazine amine group Carbodiimides (EDC), HOBt, base (triethylamine), inert atmosphere
Nucleophilic substitution Piperazine nitrogen attacks activated carbonyl intermediate to form amide bond Polar aprotic solvents (DMF, THF), 40–60°C
Oxidation (side reactions) Potential oxidation of hydroxyphenyl group if exposed to air or oxidants Avoided by inert atmosphere

Detailed Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Solvent DMF, THF, Dichloromethane DMF favored for solubility, DCM for lab scale
Base catalyst Triethylamine, DIPEA Used to neutralize acid and catalyze reaction
Temperature 40–60°C Balances reaction rate and selectivity
Stoichiometric ratio (amine:activated acetamide) 1:1.2 Slight excess of acetamide to drive reaction
Reaction time 4–24 hours Dependent on scale and conditions
Yield >70% Optimized conditions
Atmosphere Nitrogen or Argon (inert) Prevents oxidation of hydroxyphenyl group

Supporting Research Findings

  • Inert Atmosphere Importance: Studies show that conducting the coupling under nitrogen or argon significantly reduces oxidation of the sensitive hydroxyphenyl moiety, improving product purity and yield.

  • Solvent Effects: Comparative analyses indicate that polar aprotic solvents like DMF enhance solubility and reaction kinetics, while less polar solvents may reduce side reactions but lower solubility.

  • Catalyst Efficiency: Triethylamine and DIPEA are effective in neutralizing generated acids and promoting amidation; however, DIPEA often provides better control in large-scale syntheses due to its steric bulk reducing side reactions.

  • Continuous Flow Advantages: Implementation of continuous flow reactors has demonstrated improved heat and mass transfer, enabling better reaction control and scalability.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Batch amidation with carbodiimides Coupling of activated acetamide with piperazine in DMF or DCM with triethylamine Well-established, high yield, simple setup Requires inert atmosphere, longer reaction times
Continuous flow synthesis Automated flow reactors for amidation Enhanced control, scalability, reproducibility Higher initial equipment cost
Solvent choice DMF, THF, DCM DMF improves solubility; DCM good for lab scale DMF has toxicity concerns; DCM is volatile
Catalyst/base Triethylamine, DIPEA Efficient acid neutralization and catalysis Excess base may complicate purification

Scientific Research Applications

Overview

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide, also known as a piperazine derivative, exhibits a range of biochemical properties that make it valuable in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure allows it to interact with multiple biological targets, leading to diverse applications.

Tyrosinase Inhibition

One of the primary applications of this compound is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial for melanin biosynthesis. The inhibition of this enzyme can lead to reduced melanin production, making it potentially useful in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders.

Neuropharmacological Effects

Research indicates that this compound may function as an acetylcholinesterase inhibitor , enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antidepressant Activity

Studies have explored the compound's antidepressant-like effects in animal models. Its structural similarity to known antidepressants may contribute to its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex pharmaceutical compounds. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Material Science

The compound's unique properties have led to investigations into its use in developing new materials, particularly those requiring specific chemical functionalities or biological activity .

Case Studies

Several studies highlight the compound's efficacy in various applications:

  • Melanin Production Study : A study demonstrated that the application of this compound on melanocytes resulted in a significant decrease in melanin production due to its inhibitory action on tyrosinase.
  • Neuroprotective Effects : In animal models simulating neurodegenerative conditions, administration of this compound showed improved cognitive function and reduced neuroinflammation, indicating its potential therapeutic role .

Mechanism of Action

The mechanism of action of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where maintaining acetylcholine levels is crucial for cognitive function.

Comparison with Similar Compounds

Pharmacological Implications

  • Hydroxyphenyl vs. Chlorophenyl/Methoxyphenyl : The hydroxyl group in the target compound may improve binding to serotonin or dopamine receptors compared to electron-withdrawing groups (e.g., chloro) or methoxy substituents, which are common in antipsychotics .
  • Anticancer Activity : Analogs like BZ-IV () demonstrate that piperazine-acetamide scaffolds can inhibit kinases or tubulin polymerization, though the target compound’s activity remains unverified .

Physicochemical Properties

  • Solubility : The hydroxyl and dimethylamide groups in the target compound may confer higher aqueous solubility than analogs with lipophilic substituents (e.g., diphenyl in ).
  • Metabolic Stability : Sulfonyl-containing analogs (e.g., ) resist oxidative metabolism better than hydroxylated derivatives, which may undergo glucuronidation .

Research Findings and Contradictions

  • describes a derivative with 3,3-dimethylpiperazine , introducing steric hindrance that could reduce receptor binding compared to the target compound’s unmodified piperazine .

Biological Activity

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide, commonly referred to as the compound under study, is a synthetic organic molecule with significant biological activity. Its molecular formula is C20H25N3O2C_{20}H_{25}N_{3}O_{2} and it has been investigated for various therapeutic potentials, particularly in the fields of dermatology and neurology.

The compound primarily functions as an inhibitor of the enzyme tyrosinase , which is crucial in melanin biosynthesis. By inhibiting tyrosinase activity, this compound effectively reduces melanin production in melanocytes, making it a potential candidate for treating hyperpigmentation disorders .

Additionally, it has been identified as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This property suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity at higher concentrations but shows antioxidant properties at lower doses. This duality highlights its potential therapeutic window, where it can exert beneficial effects without significant toxicity .

Stability and Degradation

The compound remains stable under standard laboratory conditions; however, prolonged exposure to light or extreme temperatures may lead to degradation of its biological activity. Regular monitoring during experiments is recommended to ensure accurate results.

Inhibition of Tyrosinase Activity

A study focused on the inhibitory effects of various phenolic compounds on tyrosinase activity reported that this compound demonstrated significant inhibition comparable to known inhibitors. The most effective concentrations were found to significantly reduce melanin production in B16F10 melanoma cells, supporting its use as an anti-melanogenic agent .

Comparative Analysis with Similar Compounds

The compound can be compared with other piperazine derivatives, such as 4-(4-hydroxyphenyl)piperazine and N,N-dimethyl-2-phenylacetamide. The unique combination of functional groups in this compound results in distinct biological activities, particularly in tyrosinase inhibition and cholinergic modulation .

Compound NameBiological ActivityKey Findings
This compoundTyrosinase InhibitionSignificant reduction in melanin production
4-(4-hydroxyphenyl)piperazineModerate Tyrosinase InhibitionLess effective than the primary compound
N,N-dimethyl-2-phenylacetamideMinimal Tyrosinase InhibitionLacks piperazine structure

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide, and how can reaction conditions be optimized for high yield?

  • Answer : Synthesis typically involves coupling a piperazine derivative (e.g., 4-(4-hydroxyphenyl)piperazine) with a dimethylphenylacetamide precursor via nucleophilic substitution or amidation. Key steps include:

  • Step 1 : Activation of the acetamide carboxyl group using carbodiimides (e.g., EDC/HOBt) .
  • Step 2 : Reaction with the piperazine moiety under inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxyphenyl group .
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility vs. THF for steric control), temperature (40–60°C), and stoichiometric ratios (1:1.2 for amine:carboxylate) to maximize yield (>70%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxyphenyl integration at δ 6.8–7.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₂₀H₂₅N₃O₂; calc. 347.19 g/mol) and detect impurities .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the primary biological targets of this compound based on structural analogs?

  • Answer : Piperazine-containing compounds often target neurotransmitter receptors. Likely targets include:

  • Serotonin receptors (5-HT₁A) : Structural similarity to 18F-Mefway, a 5-HT₁A PET tracer .
  • Dopamine receptors (D₂/D₃) : The dimethylacetamide group mimics ligands with affinity for dopaminergic systems .
  • In vitro assays : Radioligand binding studies (³H-8-OH-DPAT for 5-HT₁A; ³H-spiperone for D₂) are recommended for validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding affinity studies for this compound?

  • Answer : Contradictions may arise from assay conditions. Mitigation strategies include:

  • Buffer standardization : Use consistent ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) and cation concentrations (Mg²⁺/Ca²⁺ modulate receptor conformation) .
  • Controls : Compare with reference ligands (e.g., WAY-100635 for 5-HT₁A) to normalize inter-lab variability .
  • Orthogonal assays : Validate binding data with functional assays (e.g., cAMP inhibition for 5-HT₁A) .

Q. What strategies are effective for improving selectivity toward 5-HT₁A over α₁-adrenergic receptors in derivatives of this compound?

  • Answer :

  • Substituent modification : Introduce bulky groups (e.g., tert-butyl) at the phenylacetamide position to sterically hinder α₁ binding .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to identify residues critical for 5-HT₁A vs. α₁ interactions (e.g., Ser159 in 5-HT₁A vs. Asp106 in α₁) .
  • SAR analysis : Synthesize analogs with varied piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and compare IC₅₀ values .

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

  • Answer :

  • Dosing : Administer intravenously (1 mg/kg) or orally (5 mg/kg) in rodent models, with blood sampling at 0.5, 1, 2, 4, 8, and 24 hours .
  • Analytical methods : LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) and assess parameters like t₁/₂, Cmax, and AUC .
  • Tissue distribution : Autoradiography (using ¹⁴C-labeled compound) to evaluate brain penetration, critical for CNS targets .

Methodological Notes

  • Radioligand Binding Assays : Use 10 µg membrane protein/well and 0.5 nM ³H-agonist to minimize non-specific binding .
  • Synthetic Safety : The hydroxyphenyl group is prone to oxidation; store under argon at -20°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide
Reactant of Route 2
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide

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